(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one
Description
(4Z)-2-Phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is a heterocyclic oxazolone derivative characterized by a Z-configuration at the exocyclic C=C bond. Oxazolones are synthetically versatile scaffolds with applications in medicinal chemistry, materials science, and catalysis. The piperidin-ylidene substituent introduces a cyclic amine moiety, distinguishing it from common benzylidene or aryl-substituted analogs.
Properties
IUPAC Name |
2-phenyl-4-(2,3,4,5-tetrahydropyridin-6-yl)-1,3-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14-12(11-8-4-5-9-15-11)16-13(18-14)10-6-2-1-3-7-10/h1-3,6-7,17H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFYDCFAGVWFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=C(OC(=N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one typically involves multi-step reactions. One common method includes the condensation of a phenyl-substituted oxazole with a piperidine derivative under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the oxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Its structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that result in altered cellular responses .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Oxazolones are typically synthesized via the Erlenmeyer-Plochl condensation of aldehydes with hippuric acid derivatives. Key structural variations arise from substituents at the C-2 (phenyl, methyl) and C-4 (benzylidene, aryl, or heterocyclic groups) positions:
Key Observations :
- Methoxy-substituted benzylidenes (e.g., ) increase electron density, altering reactivity in photoredox systems .
Spectral Properties
Infrared (IR) Spectroscopy:
- C=O Stretching : Benzylidene-substituted oxazolones exhibit C=O vibrations split due to Fermi resonance between the carbonyl stretch and C–H deformation overtones. For example, (4Z)-4-benzylidene-2-phenyl-oxazolone shows split bands at ~1770 cm⁻¹ and ~1730 cm⁻¹ .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) downshift C=O wavenumbers, while electron-donating groups (e.g., methoxy in ) cause minimal shifts. The piperidin-ylidene group may reduce splitting due to steric hindrance or altered resonance .
NMR Spectroscopy:
- 1H NMR : Protons on the oxazolone ring and substituents show distinct shifts. For example, the exocyclic C=CH proton in benzylidene analogs resonates at δ 7.8–8.2 ppm .
- 13C NMR : The C=O carbon typically appears at ~168 ppm, while the C=N of the oxazolone ring resonates at ~162 ppm. Piperidin-ylidene may upshift these values due to inductive effects .
Crystallographic and Molecular Packing
- Benzylidene Analogs : (4Z)-4-Benzylidene-2-phenyl-oxazolone forms planar oxazole rings with dihedral angles <8° between substituents. Crystal packing is stabilized by C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.53 Å) .
- Piperidin-ylidene Implications : The bulky piperidin group may disrupt planar stacking, favoring C–H···N interactions and altering packing efficiency. This could impact solid-state reactivity or material properties .
Biological Activity
(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an oxazole ring linked to a piperidine moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure allows for diverse interactions with biological macromolecules, making it a candidate for drug development.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound may enhance its pharmacological profile.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It can inhibit or activate these targets, leading to altered cellular responses. For instance, it may affect signaling pathways involved in pain perception or inflammation.
Analgesic Activity
A study focused on oxazolones demonstrated that derivatives of oxazol-5(4H)-ones possess significant analgesic activity. In tests such as the writhing test and hot plate test, compounds similar to this compound showed promising results in pain relief without significant toxicity .
Anti-inflammatory Effects
Oxazole derivatives have been noted for their anti-inflammatory properties. The incorporation of specific substituents can enhance these effects, making them potential candidates for treating inflammatory diseases. Molecular docking studies suggest that these compounds may interact with targets like COX enzymes involved in inflammation .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized a series of oxazolones and evaluated their analgesic and anti-inflammatory activities. The findings indicated that certain derivatives exhibited potent analgesic effects comparable to established pain medications while showing low toxicity profiles .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various pain-related targets. The results indicated favorable interactions with COX enzymes and other inflammatory mediators, suggesting potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (4Z)-2-(4-methoxyphenyl)-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one | Oxazole derivative | Analgesic, anti-inflammatory |
| 4-(4-bromophenylsulfonyl)phenyl oxazole | Oxazole derivative | Antimicrobial, anti-inflammatory |
| Dapsone | Sulfone derivative | Antibacterial, anti-inflammatory |
The comparison highlights the unique properties of this compound relative to other biologically active compounds.
Q & A
Q. What are the established synthetic routes for (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Erlenmeyer azlactone formation . A common method involves:
Q. Optimization Tips :
Q. How is the Z-configuration of the exocyclic double bond confirmed in this oxazolone derivative?
The Z-configuration is validated via:
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Peaks at ~1750 cm (C=O stretch), ~1650 cm (C=N) .
- H/C NMR : Aromatic protons (δ 7.2–8.1 ppm), oxazole C=O (δ ~165 ppm) .
- HRMS : Molecular ion peaks matching calculated masses (e.g., [M+H] for CHNO: 264.1019) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Discrepancies in dihedral angles or packing interactions (e.g., vs. 13) require:
- Re-refinement using SHELXL : Adjust H-atom placement via riding models and validate with R-factors (<0.05) .
- Validation tools : Use PLATON/CHECKCIF to identify outliers in bond lengths/angles .
- Cross-referencing : Compare with similar oxazolones (e.g., 4-benzylidene derivatives) to assess torsional strain .
Q. What computational methods predict the electronic properties and bioactivity of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze HOMO-LUMO gaps (e.g., ~4.5 eV for charge transport) .
- Molecular Docking : Simulate binding to tyrosinase/COX-2 active sites using AutoDock Vina; assess binding energies (<-7 kcal/mol) .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetics (e.g., LogP ~2.5 for membrane permeability) .
Q. How do substituents on the oxazolone ring influence bioactivity, and how can this be tested experimentally?
- Structural-Activity Relationship (SAR) :
- Phenyl groups : Enhance π-π stacking with enzyme pockets (e.g., COX-2 inhibition) .
- Piperidine substituents : Increase solubility via H-bonding with biological targets .
- Testing Methods :
Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?
- Critical Factors :
- Troubleshooting :
- Low yields: Increase reaction time (12–24 hr) or switch to microwave-assisted synthesis .
- Byproducts: Column chromatography (SiO, 3:1 hexane/ethyl acetate) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
